Hydrogen-Bond Donor Capacity: Secondary Acetamide vs. Tertiary Amide Analogs
N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide possesses one hydrogen-bond donor (HBD=1) from its secondary acetamide N–H, which is absent in the N-methyl analog (CAS 1353985-13-3, HBD=0) and N-ethyl analog (CAS 1353972-95-8, HBD=0) [1]. The target compound also exhibits a larger topological polar surface area (TPSA=49.41 Ų) compared to the N-ethyl analog (TPSA=40.6 Ų), reflecting increased polarity and potential for hydrogen-bond-mediated target engagement . In contrast, the chloroacetyl warhead electrophilicity is conserved across all analogs (all bear the Cl–CH₂–C(O)– moiety), making this compound the variant of choice when both covalent warhead reactivity and hydrogen-bond donor pharmacophore features are required .
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (secondary acetamide N–H) |
| Comparator Or Baseline | N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide (CAS 1353985-13-3): HBD = 0; N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide (CAS 1353972-95-8): HBD = 0 |
| Quantified Difference | ΔHBD = 1 (presence vs. absence of amide N–H) |
| Conditions | Computed molecular descriptors (PubChem, Cactvs 3.4.6.11) |
Why This Matters
The presence of a hydrogen-bond donor directly impacts target-binding pharmacophore models and solubility in hydrogen-bond-accepting solvents, making secondary amide analogs non-interchangeable with tertiary amide analogs in medicinal chemistry campaigns.
- [1] PubChem Compound Summary. N-((1-(2-Chloroacetyl)piperidin-3-yl)methyl)-N-ethylacetamide, CID 66567477. Computed Properties: HBD=0; TPSA=40.6 Ų; Rotatable Bond Count=4. View Source
